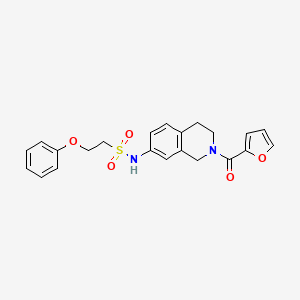

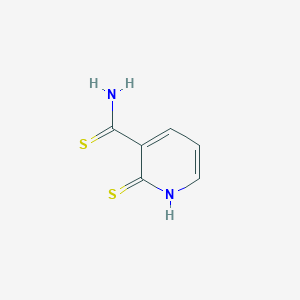

2-Sulfanylpyridine-3-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Sulfanylpyridine-3-carbothioamide is a chemical compound with the molecular formula C6H6N2S2 and a molecular weight of 170.26 . It is used for research purposes .

Synthesis Analysis

The synthesis of 2-Sulfanylpyridine-3-carbothioamide and its derivatives involves a pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Sulfanylpyridine-3-carbothioamide, such as its boiling point, melting point, solubility, and stability, are not explicitly mentioned in the retrieved information .科学的研究の応用

C6H6N2S2\text{C}_6\text{H}_6\text{N}_2\text{S}_2C6H6N2S2

and a molecular weight of 170.25 g/mol, has garnered interest in various fields. Here are six unique applications:- Anticancer Properties: Researchers have investigated the potential of 2-Sulfanylpyridine-3-carbothioamide as an anticancer agent. Its ability to inhibit specific enzymes or pathways involved in cancer cell growth makes it a promising candidate for drug development.

- Antibacterial Activity : The compound’s sulfur-containing group may contribute to antibacterial effects. Scientists explore its use in combating bacterial infections .

- Materials Science Coordination Chemistry: 2-Sulfanylpyridine-3-carbothioamide can serve as a ligand in coordination complexes. Its sulfur atom can coordinate with metal ions, leading to novel materials with tailored properties. Semiconductor Applications: Researchers investigate its potential as a building block for organic semiconductors due to its aromatic structure and sulfur functionality.

- Environmental Chemistry Heavy Metal Chelation: The thiol group in 2-Sulfanylpyridine-3-carbothioamide allows it to chelate heavy metals. It could be used for environmental remediation or water purification.

- Biochemistry and Enzymology Enzyme Inhibition Studies: Scientists study its interaction with enzymes, aiming to understand its inhibitory effects. Such insights can guide drug design and enzyme-targeted therapies.

- Organic Synthesis Building Block for Heterocyclic Compounds: Chemists utilize 2-Sulfanylpyridine-3-carbothioamide as a precursor in the synthesis of more complex heterocyclic molecules.

- Computational Chemistry and Molecular Modeling Quantum Chemical Calculations: Researchers employ computational methods to explore the electronic structure, stability, and reactivity of this compound. Insights aid in predicting its behavior in various environments.

Medicinal Chemistry and Drug Development

作用機序

Target of Action

Similar compounds have been shown to inhibit the activity of cyclooxygenase enzymes (cox-1 and cox-2), which are involved in the synthesis of prostanoids, particularly prostaglandin e2 . These prostanoids control cell proliferation, migration, apoptosis, and angiogenesis .

Mode of Action

This inhibition could lead to a decrease in the production of prostanoids, thereby affecting cell proliferation, migration, apoptosis, and angiogenesis .

Biochemical Pathways

Given the potential inhibition of cox enzymes, it can be inferred that the prostaglandin synthesis pathway could be affected . This would result in downstream effects on various cellular processes, including inflammation and pain perception .

Result of Action

Based on the potential inhibition of cox enzymes, it can be inferred that the compound could have anti-inflammatory effects . It may also affect cell proliferation, migration, apoptosis, and angiogenesis .

Action Environment

It is known that environmental factors can influence the synthesis of biologically active compounds

特性

IUPAC Name |

2-sulfanylidene-1H-pyridine-3-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S2/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCGLRWAXYATNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Sulfanylpyridine-3-carbothioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2512952.png)

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2512954.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2512958.png)

![N-{[1-(3-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}propyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B2512963.png)

![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2512964.png)

![5-Chloro-6-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2512965.png)